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Compound of Interest

2-((4-Methoxy-3-
Compound Name: _ ) )
nitrobenzyl)sulfonyl)acetic acid

Cat. No.: B1460870

An In-Depth Technical Guide to 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug
development professionals interested in the chemical properties, synthesis, and potential
applications of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid. We will delve into its
molecular characteristics, potential biological activities, and the rationale behind its handling
and synthesis, providing a foundational understanding for its use in a research and
development setting.

Core Molecular Profile and Physicochemical
Properties

2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid is a multifaceted organic compound
characterized by a benzylsulfonyl scaffold substituted with methoxy and nitro groups, and an
acetic acid moiety.[1] This unique combination of functional groups makes it a compound of
interest for organic synthesis and pharmaceutical research.[1][2] Its core identifiers and
physical properties are summarized below.
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Property Value Source(s)
CAS Number 592542-51-3 [11[3][4][5]16]
Molecular Formula C10H11:NO7S [11[31[41[5]
Molecular Weight 289.26 g/mol [L112][31[51[7]
2-[(4-methoxy-3-
IUPAC Name nitrophenyl)methylsulfonyllacet  [1][6][7]
ic acid
Melting Point 137-139 °C [8]
Boiling Point 627.1 £ 55.0 °C (Predicted) [8]
Density 1.520 g/cm3 (Predicted) [8]

Water Solubility

4.8 mg/mL (Classified as very

soluble)

[1]

Canonical SMILES

COC1=C(C=C(C=C1)CS(=0)
(=0)CC(=0)0)[O]

[1](6]

InChl Key

ZHUCRFJQVSHBJR-
UHFFFAOYSA-N

[11(3][6]1[7]

Synthesis Pathway and Rationale

The synthesis of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid is a multi-step process

that requires careful control of reaction conditions to achieve the desired product with good

yield and purity.[1] While specific proprietary methods may vary, a representative pathway can

be constructed based on established organic chemistry principles.

The causality behind this workflow is crucial: beginning with a commercially available starting

material like 4-methoxy-3-nitrobenzylamine allows for the sequential and controlled introduction

of the sulfonyl and acetic acid groups. The use of an inert atmosphere is critical to prevent

unwanted side reactions, particularly oxidation.

Representative Synthesis Protocol
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Step 1: Diazotization and Sandmeyer Reaction.

o Start with 4-methoxy-3-nitrobenzylamine. The amine is converted to a diazonium salt
using sodium nitrite and a strong acid (e.g., HCI) at low temperatures (0-5 °C).

o The resulting diazonium salt is then subjected to a Sandmeyer-type reaction with sulfur
dioxide in the presence of a copper catalyst to form the corresponding 4-methoxy-3-
nitrobenzylsulfonyl chloride. This step is foundational for installing the sulfonyl group.

Step 2: Sulfonamide Formation (Alternative to Step 3).

o The sulfonyl chloride can be reacted with an appropriate amine if a sulfonamide derivative
is desired. However, for the target acid, we proceed to the next step.

Step 3: Reduction and Thiol Formation.

o A more common route involves the reduction of the nitro group if necessary, followed by
conversion of a starting halide (e.g., 4-methoxy-3-nitrobenzyl bromide) to a thiol or
thiocyanate.

Step 4: Thioalkylation.

o The benzyl thiol is reacted with an a-haloacetic acid ester (e.g., ethyl bromoacetate) under
basic conditions to form the corresponding thioether. This step introduces the acetic acid
backbone.

Step 5: Oxidation.

o The thioether is oxidized to the sulfone using a strong oxidizing agent like hydrogen
peroxide or m-CPBA. This oxidation is a key transformation, converting the sulfide linkage
to the stable sulfonyl group.

Step 6: Hydrolysis.

o The ester is hydrolyzed to the carboxylic acid using either acidic or basic conditions,
followed by neutralization. This final step yields the target molecule, 2-((4-Methoxy-3-
nitrobenzyl)sulfonyl)acetic acid.
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o Step 7: Purification.

o The final product is purified using recrystallization, typically from an ethanol/water or
similar solvent system, to remove any unreacted starting materials or byproducts.

Synthesis Workflow Diagram

2-((4-Methoxy-3-nitrobenzyl)
sulfonyl)acetic acid

’ " Step1 Thiolation Step2 Thioalkylation Step3 Oxidation Step4 Ester Hydrolysis Steps
AN TSRS T RETED (e.g., with NaSH) (+ Ethyl Bromoacetate! ) (e.g., H202) (Acid or Base)

Click to download full resolution via product page

Caption: A representative workflow for the synthesis of the target compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this molecule is dictated by its functional groups:

o Sulfonyl Group: The electron-withdrawing nature of the sulfonyl group makes the adjacent
methylene protons acidic and susceptible to deprotonation. It also allows the molecule to
undergo nucleophilic substitution reactions.[1]

o Carboxylic Acid Group: This group can undergo typical reactions such as esterification with
alcohols to form various esters, or conversion to an acid chloride.[1] These reactions are
valuable for creating derivatives with potentially altered biological activities or solubilities.

» Nitroaromatic System: The nitro group is strongly deactivating and directs electrophilic
aromatic substitution to the meta position relative to itself. The presence of both the nitro and
methoxy groups on the aromatic ring creates a specific electronic environment that
influences its interaction with biological targets. Nitroaromatic compounds can also have
explosive potential under specific conditions.[1]

Biological Activity and Pharmaceutical Potential
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The primary reported biological activity of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid is
its potential as an inhibitor of bacterial collagenase.[1]

Mechanism of Action: Bacterial Collagenase Inhibition

Bacterial collagenases are enzymes that break down collagen, a key component of connective
tissue. In pathogenic bacteria, these enzymes are virulence factors that facilitate tissue
destruction and bacterial spread. By inhibiting this enzyme, the compound can potentially
mitigate tissue damage associated with certain bacterial infections. This makes it a candidate
for developing drugs that target collagen-related diseases or infections.[1] The interaction is
thought to involve electron transfer mechanisms, which are crucial for its pharmacological
effects.[1]

Pharmacokinetic Profile Insights

Initial studies provide valuable insights into the drug-like properties of this compound:

» Blood-Brain Barrier (BBB): It is suggested that the molecule does not readily cross the blood-
brain barrier, which would limit its effects on the central nervous system.[1]

o Metabolic Stability: It is reportedly not a substrate or inhibitor for various cytochrome P450
enzymes, indicating a potentially favorable metabolic profile and a lower likelihood of drug-
drug interactions.[1]

These properties are highly desirable in drug development, suggesting the compound may
have a predictable and manageable safety profile.

Conceptual Diagram of Enzyme Inhibition
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Caption: Conceptual model of bacterial collagenase inhibition.

Predicted Spectroscopic Characteristics

While specific spectral data requires experimental acquisition, the structure of 2-((4-Methoxy-
3-nitrobenzyl)sulfonyl)acetic acid allows for the prediction of its key spectroscopic
signatures, which is an essential skill for compound verification.

e 1H NMR:

o Aromatic Protons: Expect three signals in the aromatic region (~7.0-8.5 ppm), likely
appearing as a doublet, a singlet (or narrow doublet), and a doublet of doublets, reflecting

the substitution pattern.
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o Methoxy Group: A sharp singlet integrating to 3H around 3.9-4.1 ppm.

o Benzyl CH:z: A singlet integrating to 2H adjacent to the sulfonyl group, likely deshielded to
~4.5-5.0 ppm.

o Acetic Acid CHz: A singlet integrating to 2H adjacent to the sulfonyl group, likely in the
~4.0-4.5 ppm range.

o Carboxylic Acid H: A broad singlet, typically >10 ppm, which is exchangeable with D20.

o BC NMR:

o Expect 10 distinct carbon signals. The carbonyl carbon of the acid will be significantly
downfield (>170 ppm). The aromatic carbons will appear between ~110-160 ppm, with
guaternary carbons showing different intensities. The methoxy carbon will be around 55-
60 ppm, and the two methylene carbons will be in the 50-70 ppm range.

« Infrared (IR) Spectroscopy:

o O-H Stretch: A very broad band from the carboxylic acid, typically centered around 3000

cm~i.
o C=0 Stretch: A strong, sharp absorption from the carbonyl group around 1700-1725 cm™2.

o S=0 Stretch: Two strong absorptions characteristic of the sulfonyl group, appearing
around 1300-1350 cm~?* (asymmetric) and 1120-1160 cm~* (symmetric).

o NO:2 Stretch: Strong absorptions around 1510-1560 cm~* (asymmetric) and 1345-1385
cm~1 (symmetric).

Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount.
e Hazards: The compound is associated with hazard statements H302 (Harmful if swallowed),

H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause
respiratory irritation).[3][6] As a nitroaromatic compound, there is a potential for explosive
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behavior under certain conditions, such as heat or shock, although this is generally a risk for
compounds with multiple nitro groups.[1]

o Storage: To ensure stability and prevent degradation, the compound should be stored in a
dry, tightly sealed container at 2-8°C.[1][4]

Conclusion and Future Directions

2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid is a versatile chemical intermediate with a
compelling, albeit sparsely explored, biological profile.[1] Its potential as a bacterial
collagenase inhibitor, combined with a favorable preliminary pharmacokinetic profile, marks it
as a molecule of significant interest for further investigation in the development of novel anti-
infective or tissue-protective agents.[1] Future research should focus on validating its inhibitory
activity against a broader range of bacterial collagenases, exploring its mechanism of action in
greater detail, and synthesizing derivatives to establish a structure-activity relationship (SAR)
that could lead to more potent and selective drug candidates.

References
2-((4-METHOXY-3-NITROBENZYL)SULFONYL)ACETIC ACID. ChemUniverse. [Link]

e 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid. PubChem. [Link]

e 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid - CAS 592542-51-3. Tyger Scientific.
[Link]

» 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)aceticaci - Physico-chemical Properties. ChemBK.
[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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